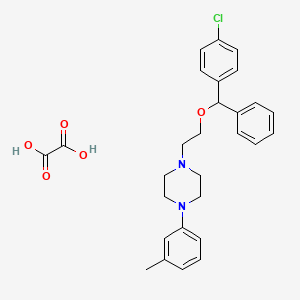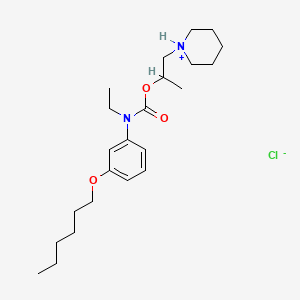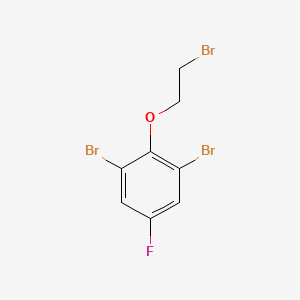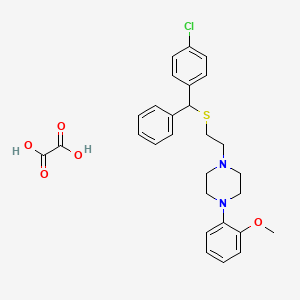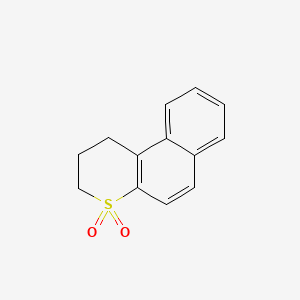
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide is a chemical compound with the molecular formula C13H12O2S and a molecular weight of 232.3 g/mol . It is also known by its systematic name, 1H-Naphtho(2,1-b)thiopyran, 2,3-dihydro-, 4,4-dioxide . This compound is characterized by its unique structure, which includes a thiochromene ring system with a dioxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with sulfur and subsequent oxidation to form the dioxide . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiochromene derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antifungal activity may be due to the inhibition of fungal cell wall synthesis or disruption of membrane integrity . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1H-Naphtho(2,1-b)thiopyran: Similar structure but lacks the dioxide functional group.
2,3-Dihydro-1H-benzo(f)chromene: Similar structure but contains an oxygen atom instead of sulfur.
Thiochroman-4-one: Contains a similar thiochromene ring system but with a ketone functional group.
Uniqueness
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide is unique due to its specific dioxide functional group, which imparts distinct chemical and biological properties
Properties
CAS No. |
5324-59-4 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2,3-dihydro-1H-benzo[f]thiochromene 4,4-dioxide |
InChI |
InChI=1S/C13H12O2S/c14-16(15)9-3-6-12-11-5-2-1-4-10(11)7-8-13(12)16/h1-2,4-5,7-8H,3,6,9H2 |
InChI Key |
MFTYZEQIWFKLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC=CC=C23)S(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


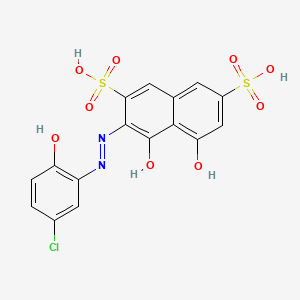
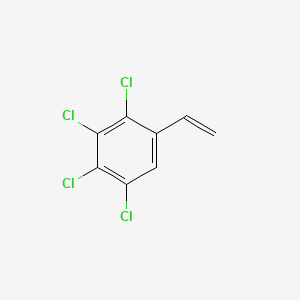
![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)

![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)



![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)
